Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate
Description
Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate (CAS: 1535963-64-4) is a bicyclic organic compound with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It belongs to the class of bicyclo[4.1.0]heptane derivatives, characterized by a seven-membered ring system fused with a three-membered cyclopropane ring. The compound features a ketone group at the 4-position and a methyl ester at the 1-position, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-3-2-7(10)4-6(9)5-9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQQNXWUEPXJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(=O)CC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of a bicyclic ketone with a methyl ester. One common method includes the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate serves as a crucial building block in organic synthesis, allowing for the formation of more complex molecules. Its unique structure facilitates various chemical reactions, including:
- Oxidation : The compound can be oxidized to form carboxylic acids or other derivatives.
- Reduction : Under specific conditions, it can be reduced to yield alcohols.
- Substitution Reactions : It can participate in nucleophilic substitution reactions with appropriate reagents.
Biology
Research into the biological activities of this compound has revealed potential interactions with biological molecules:
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, particularly Gram-positive bacteria.
- Cytotoxic Effects : Investigations have shown that this compound may inhibit cancer cell proliferation, suggesting its potential as a chemotherapeutic agent.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Modulation of cytochrome P450 enzymes |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) effective against these pathogens.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on human cancer cell lines such as HeLa and MCF-7 indicated that this compound induced apoptosis at concentrations above 50 µM after 24 hours of exposure, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate and analogous bicyclic compounds:
Table 1: Comparative Analysis of Bicyclic Carboxylates
Structural and Functional Insights
Bicyclo System Variations: [4.1.0] vs. [2.2.1]: The bicyclo[4.1.0] system (as in the target compound) has a larger seven-membered ring fused to a cyclopropane, whereas bicyclo[2.2.1] (norbornane derivatives) features a more compact and strained structure. The latter is more common in asymmetric catalysis and natural product synthesis due to its rigidity .
Substituent Effects: Electron-Withdrawing Groups: The 4-oxo group in the target compound increases electrophilicity at the bridgehead, making it reactive toward nucleophiles. In contrast, the 4-bromo substituent in bicyclo[2.2.1] derivatives () facilitates cross-coupling reactions . Amino and Protective Groups: Compounds like methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate () are designed for controlled deprotection in stepwise syntheses, a feature absent in the target compound .
Reactivity and Applications :
- Solvolysis Behavior : Bicyclo[2.2.1] derivatives (e.g., methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate) undergo solvolysis to yield stable products, whereas the [4.1.0] system’s reactivity remains less explored but is hypothesized to involve ring-opening reactions due to cyclopropane strain .
- Medicinal Chemistry : Azabicyclo derivatives (e.g., 7-azabicyclo[4.1.0]heptane-1-carboxylate) are prioritized in drug discovery for their conformational rigidity and bioactivity .
Biological Activity
Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H12O3 and features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can act as an inhibitor or substrate in various biochemical pathways, influencing enzyme activity and cellular processes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For example, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, particularly against breast cancer cells.
Case Study 2: Mechanistic Insights into Antimicrobial Action
Another investigation explored the mechanism behind the antimicrobial action of this compound. The study utilized molecular docking simulations to identify potential binding sites on bacterial enzymes, providing insights into how this compound inhibits bacterial growth.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cycloaddition or functionalization of bicyclic precursors. For example, Diels-Alder reactions with oxazolones and dienes yield constrained bicyclic intermediates, followed by oxidation or carboxylation steps. Optimizing solvent systems (e.g., methanol with triethylamine) and reaction durations (e.g., 4 days for epimerization) can improve stereochemical purity and yields . Monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical for scalability .
Q. How can enantiomers of this compound be resolved for stereochemical studies?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) is a robust method for resolving racemic mixtures. Stationary phases with chiral selectors (e.g., cellulose-based columns) and mobile phases like hexane/ethyl acetate gradients enable separation of enantiomers. For example, a 70/30 endo/exo mixture was resolved using gradient elution (6:4 to 1:1 hexane/ethyl acetate), achieving >66% yield of the major stereoisomer .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. ¹H NMR can distinguish endo/exo conformers via coupling constants (e.g., δ 10.01 ppm for formyl protons in endo derivatives), while HRMS confirms molecular formulas (e.g., [M + Na]⁺ peaks with <1 ppm error) . IR bands (e.g., 1741 cm⁻¹ for ester carbonyls) validate functional groups .
Advanced Research Questions
Q. How can base-induced epimerization be leveraged to access thermodynamically stable stereoisomers?
- Methodological Answer : Treating exo-formyl derivatives with triethylamine in methanol induces epimerization to endo-isomers. For instance, stirring (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate in methanol with triethylamine for 4 days produces a 70/30 endo/exo ratio, favoring the endo form due to reduced steric strain. Isolation via flash chromatography then yields enantiopure products .
Q. What strategies address regioselectivity challenges in ring-opening reactions of bicyclic epoxides derived from this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, acid-catalyzed ring-opening of 7-oxabicyclo[4.1.0]heptane derivatives favors attack at the less hindered carbon. Computational modeling (e.g., DFT) can predict transition states, while experimental validation via NMR kinetics (e.g., monitoring proton shifts at δ 3.87 ppm for methoxy groups) confirms dominant pathways .
Q. How should researchers reconcile contradictory data in reaction outcomes, such as unexpected endo/exo ratios?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For example, a 70/30 endo/exo ratio observed via ¹H NMR may reflect incomplete equilibration. Repeating reactions under prolonged stirring or elevated temperatures (e.g., 40°C for 24 hours) can shift ratios toward thermodynamic products. Cross-validating with X-ray crystallography or NOE NMR experiments resolves ambiguities .
Q. What role do computational methods play in predicting the reactivity of bicyclic carboxylates in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations model transition states and activation barriers for reactions like Diels-Alder cycloadditions. For instance, simulating the electron-withdrawing effects of the ester group on bicyclo[4.1.0]heptane predicts enhanced dienophile reactivity. Experimental validation via Hammett plots or kinetic isotope effects strengthens computational insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
